N-(2-(1H-indol-3-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide
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Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide is a complex organic compound that features an indole moiety, a morpholine ring, and a pyrimidine carboxamide group
Mechanism of Action
Target of Action
The primary targets of N-(2-(1H-indol-3-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide It’s worth noting that compounds containing the indole nucleus, such as this one, have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
The specific mode of action of This compound Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by This compound Indole derivatives are known to be involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior . This suggests that the compound may affect various biochemical pathways related to these processes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound One of the reasons for the effectiveness of similar compounds could be the presence of certain groups attached to the aryl ring, which increases the lipophilic nature of the compound, thereby making the molecule more cell-permeable .
Result of Action
The specific molecular and cellular effects of This compound Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s worth noting that the effectiveness of similar compounds can be influenced by various factors, including the presence of certain groups attached to the aryl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide typically involves the coupling of tryptamine derivatives with pyrimidine carboxylic acids. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-indol-3-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Scientific Research Applications
N-(2-(1H-indol-3-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
Uniqueness
N-(2-(1H-indol-3-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide is unique due to its combination of an indole moiety, a morpholine ring, and a pyrimidine carboxamide group. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c25-19(17-11-18(23-13-22-17)24-7-9-26-10-8-24)20-6-5-14-12-21-16-4-2-1-3-15(14)16/h1-4,11-13,21H,5-10H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTACTYXTFWPCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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